molecular formula C16H11ClN4O4S B2787420 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide CAS No. 898449-70-2

5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide

Cat. No.: B2787420
CAS No.: 898449-70-2
M. Wt: 390.8
InChI Key: VXVORDUZXGVAEC-UHFFFAOYSA-N
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Description

5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a nitro group and a 1,3,4-oxadiazole ring, which is further substituted with a 3-methylsulfanylphenyl group.

Mechanism of Action

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other bioactive compounds, it may have potential therapeutic effects in various disease contexts .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the 3-methylsulfanylphenyl group: This step involves the substitution of the oxadiazole ring with a 3-methylsulfanylphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Nitration and Chlorination: The benzamide core is nitrated and chlorinated to introduce the nitro and chloro substituents, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

The compound 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has shown promise as a pharmaceutical agent due to its structural features that allow interaction with biological targets.

Case Study: Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound effectively inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitro group is believed to enhance its antibacterial efficacy by disrupting microbial DNA synthesis .

Material Science

Due to its unique chemical structure, this compound is being explored for applications in developing new materials, particularly in organic electronics and photonic devices. Its ability to form stable conjugated systems makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Data Table: Material Properties

PropertyValue
ConductivityModerate
Thermal StabilityHigh
Optical AbsorptionUV-visible spectrum

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under investigation. Preliminary studies suggest that it may inhibit specific enzymes in plant pathogens, thus providing a means to protect crops from disease without harming beneficial organisms .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

Compared to similar compounds, 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 1,3,4-oxadiazole ring and the methylsulfanylphenyl group provides a unique scaffold for further functionalization and exploration in various applications.

Biological Activity

5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group, an oxadiazole ring, and a chloro substituent, which contribute to its biological properties. The presence of the methylsulfanyl group may enhance its lipophilicity and interaction with biological membranes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, nitro compounds are known to disrupt bacterial cell walls and interfere with nucleic acid synthesis. The specific activity of this compound against various bacteria needs further investigation but is expected to follow similar trends observed in other nitro derivatives .

2. Antitumor Activity

Nitro-containing compounds have been studied for their antitumor effects. The mechanism often involves the generation of reactive nitrogen species that induce apoptosis in cancer cells. Preliminary studies suggest that the structural characteristics of this compound may enhance its cytotoxicity against certain cancer cell lines .

3. Anti-inflammatory Effects

Compounds with nitro groups can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2. The potential of this compound to exert anti-inflammatory effects warrants further exploration through in vitro and in vivo studies .

Research Findings and Case Studies

Recent studies have highlighted the biological potential of similar compounds:

Study Findings
MDPI Study (2022)Identified diverse activities of nitro compounds including antimicrobial and antitumor effects; emphasized structure-activity relationships .
PubMed ResearchInvestigated the antibacterial activity of nitro derivatives, noting significant morphological changes in bacteria post-treatment .
Antitumor MechanismsReviewed various mechanisms by which nitro compounds induce apoptosis in cancer cells, suggesting a promising avenue for drug development .

The proposed mechanisms for the biological activity of this compound include:

  • Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to the formation of ROS that damage cellular components.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammation and tumor progression.
  • Disruption of Membrane Integrity : The lipophilic nature may allow it to integrate into bacterial membranes, disrupting their function.

Properties

IUPAC Name

5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c1-26-11-4-2-3-9(7-11)15-19-20-16(25-15)18-14(22)12-8-10(17)5-6-13(12)21(23)24/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVORDUZXGVAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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